N-[2-[2-fluoro-4-[(4-propan-2-ylpiperazin-1-yl)methyl]phenyl]pyridin-4-yl]-2-methoxy-5-morpholin-4-ylpyridine-3-sulfonamide N-[2-[2-fluoro-4-[(4-propan-2-ylpiperazin-1-yl)methyl]phenyl]pyridin-4-yl]-2-methoxy-5-morpholin-4-ylpyridine-3-sulfonamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC16024466
InChI: InChI=1S/C29H37FN6O4S/c1-21(2)35-10-8-34(9-11-35)20-22-4-5-25(26(30)16-22)27-17-23(6-7-31-27)33-41(37,38)28-18-24(19-32-29(28)39-3)36-12-14-40-15-13-36/h4-7,16-19,21H,8-15,20H2,1-3H3,(H,31,33)
SMILES:
Molecular Formula: C29H37FN6O4S
Molecular Weight: 584.7 g/mol

N-[2-[2-fluoro-4-[(4-propan-2-ylpiperazin-1-yl)methyl]phenyl]pyridin-4-yl]-2-methoxy-5-morpholin-4-ylpyridine-3-sulfonamide

CAS No.:

Cat. No.: VC16024466

Molecular Formula: C29H37FN6O4S

Molecular Weight: 584.7 g/mol

* For research use only. Not for human or veterinary use.

N-[2-[2-fluoro-4-[(4-propan-2-ylpiperazin-1-yl)methyl]phenyl]pyridin-4-yl]-2-methoxy-5-morpholin-4-ylpyridine-3-sulfonamide -

Specification

Molecular Formula C29H37FN6O4S
Molecular Weight 584.7 g/mol
IUPAC Name N-[2-[2-fluoro-4-[(4-propan-2-ylpiperazin-1-yl)methyl]phenyl]pyridin-4-yl]-2-methoxy-5-morpholin-4-ylpyridine-3-sulfonamide
Standard InChI InChI=1S/C29H37FN6O4S/c1-21(2)35-10-8-34(9-11-35)20-22-4-5-25(26(30)16-22)27-17-23(6-7-31-27)33-41(37,38)28-18-24(19-32-29(28)39-3)36-12-14-40-15-13-36/h4-7,16-19,21H,8-15,20H2,1-3H3,(H,31,33)
Standard InChI Key ODQVPYNCHSLNGV-UHFFFAOYSA-N
Canonical SMILES CC(C)N1CCN(CC1)CC2=CC(=C(C=C2)C3=NC=CC(=C3)NS(=O)(=O)C4=C(N=CC(=C4)N5CCOCC5)OC)F

Introduction

Chemical Identity and Structural Characteristics

Nomenclature and Molecular Architecture

GSK251, systematically named N-[2-[2-fluoro-4-[(4-propan-2-ylpiperazin-1-yl)methyl]phenyl]pyridin-4-yl]-2-methoxy-5-morpholin-4-ylpyridine-3-sulfonamide, features a bifunctional aromatic core with strategic substituents enabling dual-target engagement. The molecule combines:

  • A 2-fluorophenylpyridine moiety linked to an isopropylpiperazine group

  • A methoxy-morpholinyl pyridine sulfonamide scaffold

This configuration creates three distinct pharmacophoric regions:

  • Hydrophobic anchor: Isopropylpiperazine moiety

  • Hydrogen-bond network: Sulfonamide and morpholine oxygen

  • Aromatic stacking domain: Fluoro-phenylpyridine system .

Physicochemical Properties

Table 1 summarizes key molecular characteristics:

PropertyValue
Molecular FormulaC₂₉H₃₇FN₆O₄S
Molecular Weight584.7 g/mol
logP (Predicted)3.2 ± 0.5
Topological Polar SA121 Ų
H-bond Donors/Acceptors2/9
Rotatable Bonds8

Data sourced from PubChem and experimental determinations .

Synthetic Strategy and Optimization

Lead Generation Approach

The discovery of GSK251 originated from structure-based optimization of a lead series showing atypical binding to PI3Kδ. Initial compounds exhibited:

  • High enzymatic potency (IC₅₀ < 5 nM)

  • Ames test positivity due to a primary aromatic amine

  • Glutathione adduct formation in hepatic microsomes .

Key Synthetic Modifications

Critical structural revisions addressed these limitations:

  • Sulfonamide Reversal: Inverting the sulfonamide orientation eliminated the mutagenic amine while maintaining target engagement through water-mediated hydrogen bonds .

  • Trp760 Interaction: Introduction of a morpholine oxygen created a 2.9 Å hydrogen bond with Trp760 backbone NH, enhancing selectivity over other PI3K isoforms .

  • Isopropylpiperazine Installation: The (4-propan-2-ylpiperazin-1-yl)methyl group improved solubility (pH 7.4 solubility >150 μg/mL) and reduced CYP3A4 inhibition (IC₅₀ >30 μM) .

Process Chemistry Considerations

Final synthetic route highlights:

Mechanism of Action and Selectivity Profile

PI3Kδ Inhibition Dynamics

GSK251 demonstrates a unique binding mode characterized by:

  • Type I½ kinase inhibition (DFG-in/αC-helix-out conformation)

  • Displacement of conserved water network in ATP pocket

  • Induced-fit movement of Met752 side chain

Crystallographic studies (PDB 7POR) reveal key interactions:

  • Sulfonamide oxygen → Lys779 (2.7 Å)

  • Morpholine oxygen → Trp760 (2.9 Å)

  • Fluorophenyl group → Hydrophobic pocket (Val828, Ile825) .

Kinase Selectivity Assessment

GSK251 shows >500-fold selectivity against other PI3K isoforms and >1000-fold against 468 kinases in broad panel screening:

TargetIC₅₀ (nM)Selectivity vs PI3Kδ
PI3Kδ0.71
PI3Kα420600
PI3Kβ8901271
PI3Kγ310443
mTOR>10,000>14,285

Data from enzyme fragment complementation assays .

Preclinical Pharmacological Evaluation

In Vitro Potency Metrics

GSK251 demonstrates compelling cellular activity:

Assay SystemEC₅₀ (nM)
PI3Kδ-mediated pAKT (B-cells)3.2
IL-6 production (PBMCs)5.8
T-cell proliferation7.1

Consistent with high membrane permeability (Papp = 23 × 10⁻⁶ cm/s) .

Pharmacokinetic Profile

Rodent and canine studies revealed favorable ADME properties:

ParameterRat (10 mg/kg)Dog (2 mg/kg)
Cₘₐₓ (ng/mL)1250980
T₁/₂ (h)4.76.2
AUC₀–∞ (h·ng/mL)52004100
F (%)5872

No CYP induction observed up to 10 μM .

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